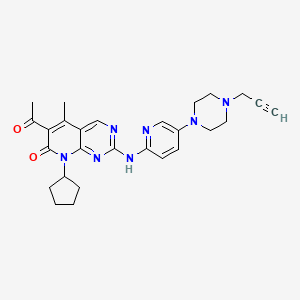

Palbociclib-propargyl

Beschreibung

Historical Development of Targeted Protein Degradation

The conceptual foundations for this compound originate in the 1980s discovery of the ubiquitin-proteasome system (UPS), where researchers identified ubiquitin's role in marking proteins for proteasomal destruction. Landmark work by Ciechanover, Hershko, and Rose revealed the enzymatic cascade (E1-E2-E3) governing substrate ubiquitination, earning them the 2004 Nobel Prize in Chemistry. The first PROTAC, reported in 2001 by Crews and Deshaies, utilized a peptide-based system targeting methionine aminopeptidase-2. This proof-of-concept demonstrated that induced proximity between target proteins and E3 ligases could trigger degradation, though early systems faced challenges with cell permeability and stability.

Evolution of PROTACs as a Therapeutic Paradigm

Three technological breakthroughs enabled the transition from academic curiosity to clinical candidates:

- Small molecule E3 ligands : Discovery of CRBN and VHL binders replaced bulky peptide motifs, improving pharmacokinetic properties.

- Linker optimization : Flexible PEG and alkyl chains enhanced ternary complex formation while maintaining cellular uptake.

- Computational modeling : Machine learning approaches like Proformer accelerated PROTAC design by predicting linker conformations and binding affinities.

These advances allowed PROTACs to address "undruggable" targets, including transcription factors and scaffolding proteins. By 2019, ARV-110 became the first PROTAC to enter clinical trials, validating the platform's therapeutic potential.

Emergence of CDK-Targeting Degraders

CDK4/6 inhibitors like palbociclib revolutionized breast cancer treatment by inducing cell cycle arrest. However, resistance mechanisms including compensatory kinase expression limited their efficacy. PROTACs offered a solution through complete target elimination rather than inhibition. Early CDK degraders faced challenges with isoform selectivity - CDK4 and CDK6 share 71% amino acid identity in their ATP-binding pockets. This compound derivatives addressed this through precise molecular recognition:

| Property | CDK4 Affinity | CDK6 Affinity |

|---|---|---|

| Palbociclib (parent) | 0.9 µM | 0.2 µM |

| PROTAC CP-10 | >100 nM | 2.1 nM |

Conceptual Framework for Palbociclib Adaptation to PROTAC Systems

The structural design of this compound integrates three critical components:

- Target-binding moiety : Retains palbociclib's 2-aminopyrimidine core and cyclopentyl group, which form key hydrogen bonds with CDK6's hinge region.

- E3 ligase recruiter : Conjugated CRBN ligand (lenalidomide derivative) engages the CRL4^CRBN complex.

- PEG-based linker : A 12-unit polyethylene glycol spacer optimizes ternary complex formation while maintaining solubility.

Molecular dynamics simulations revealed that the propargyl group at the C8 position enhances membrane permeability by reducing polar surface area compared to parent palbociclib. This modification proved critical for achieving intracellular concentrations sufficient for degradation.

Position of this compound in Current PROTAC Research

Among 127 reported CDK-targeting PROTACs, this compound derivatives occupy a unique niche:

- Selectivity : CP-10 achieves >50-fold selectivity for CDK6 over CDK4, addressing a major limitation of small molecule inhibitors.

- Kinetics : Complete CDK6 degradation occurs within 8 hours at 0.5 µM, faster than most kinase-targeting PROTACs.

- Therapeutic scope : Recent studies demonstrate activity against palbociclib-resistant MCF-7 cell lines with cyclin E1 overexpression.

Ongoing research explores hybrid degraders combining CDK6 and cyclin D1 targeting, leveraging this compound's ability to disrupt kinase-cyclin complexes.

Eigenschaften

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZXPQZLOODKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CDK6 ligand 1 typically involves the conjugation of a ligand that binds to cyclin-dependent kinase 6 with a ligand that recruits an E3 ubiquitin ligase. The process often includes the following steps:

Ligand Synthesis: The ligand for cyclin-dependent kinase 6 is synthesized using standard organic synthesis techniques.

Linker Attachment: A suitable linker is attached to the cyclin-dependent kinase 6 ligand. The linker ensures the correct orientation and distance between the two ligands.

E3 Ligase Ligand Conjugation: The ligand for the E3 ubiquitin ligase is then conjugated to the linker-cyclin-dependent kinase 6 ligand complex.

Industrial Production Methods

Industrial production of PROTAC CDK6 ligand 1 involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product .

Analyse Chemischer Reaktionen

Core Synthetic Routes of Palbociclib

The synthesis of Palbociclib involves multi-step reactions using pyridopyrimidine and piperazine intermediates. Key steps include:

Propargyl-Based Reactions in Related Systems

Propargyl alcohols and derivatives are versatile reagents in heterocyclic synthesis. Although not directly applied to Palbociclib, analogous reactions highlight potential pathways:

Example: Cascade Reactions with Propargyl Alcohols

-

Mechanism :

-

Inert C(sp²)–H Alkenylation : Propargyl alcohol acts as an alkenylating agent.

-

Cyclization : Forms indenopyrazolopyrazolone scaffolds via dual C2/C1 synthon activity.

-

-

Key Outcome : High atom economy (85–92% yield), applicable to tetracyclic systems .

Potential Reactivity of Palbociclib with Propargyl Groups

The pyridopyrimidine core and piperazine side chain of Palbociclib offer reactive sites for propargyl modifications:

Acetylation at Position 6

-

The 6-acetyl group could undergo nucleophilic addition with propargyl Grignard reagents (e.g., HC≡C-MgBr) to form propargyl alcohol derivatives.

Piperazine Functionalization

Wissenschaftliche Forschungsanwendungen

Combination Therapies

Palbociclib is often used in combination with other therapies to enhance treatment efficacy:

- With Letrozole : In the PALOMA-2 trial, palbociclib combined with letrozole significantly improved progression-free survival (PFS) compared to letrozole alone. The median PFS was reported at 24.8 months for the combination group versus 14.5 months for letrozole alone .

- With Fulvestrant : The PALOMA-3 trial demonstrated that adding palbociclib to fulvestrant resulted in a median PFS of 9.2 months compared to 3.8 months for the placebo group .

- With Exemestane : The PEARL trial evaluates palbociclib in combination with exemestane versus capecitabine for patients refractory to previous aromatase inhibitors .

Real-World Evidence

Real-world studies have corroborated clinical trial findings, showing that palbociclib maintains its effectiveness across diverse patient populations. For instance, a review highlighted its use in heavily pretreated populations where it still provided significant clinical benefits .

Case Study Highlights

- PALLET Trial : In this trial, patients receiving palbociclib alongside hormonal therapy experienced significant tumor reduction without the need for chemotherapy. One patient reported a complete response after three months of treatment .

- AFT-38 PATINA Trial : This recent study found that adding palbociclib to anti-HER2 therapies improved PFS significantly among HR+/HER2+ breast cancer patients, suggesting its potential as a new standard of care .

Data Summary Table

| Study Name | Combination Treatment | Median PFS (months) | Objective Response Rate (%) | Clinical Benefit Rate (%) |

|---|---|---|---|---|

| PALOMA-2 | Palbociclib + Letrozole | 24.8 | Not specified | Not specified |

| PALOMA-3 | Palbociclib + Fulvestrant | 9.2 | 10.4 | 34 |

| PEARL | Palbociclib + Exemestane | Not yet reported | Not specified | Not specified |

| AFT-38 PATINA | Palbociclib + Anti-HER2 | Significant improvement noted | 29.9 | Not specified |

Wirkmechanismus

PROTAC CDK6 ligand 1 exerts its effects by recruiting cyclin-dependent kinase 6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 6. This degradation disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The molecular targets involved include cyclin-dependent kinase 6 and the E3 ubiquitin ligase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other PROTAC Ligands

PROTAC ligands are categorized by their target protein specificity and linker chemistry. Below is a comparative analysis of Palbociclib-propargyl with other prominent PROTAC ligands:

Table 1: Key PROTAC Ligands and Their Properties

Key Findings:

- Target Specificity: this compound uniquely targets CDK6, whereas BET-IN-6 and CDK9-IN-11 address bromodomains and CDK9, respectively. This specificity determines therapeutic applicability in cancers driven by distinct oncogenic pathways.

- Efficacy: PROTACs utilizing this compound (e.g., CP-10) demonstrate submicromolar degradation efficiency (DC₅₀ < 100 nM) in preclinical models, comparable to CDK9-IN-11-based degraders but with fewer off-target effects .

Comparison with Palbociclib Derivatives

Palbociclib has multiple derivatives optimized for solubility, stability, or novel applications:

Research Findings and Challenges

- Advantages of PROTACs: this compound-based PROTACs exhibit sustained target degradation even after drug withdrawal, addressing limitations of continuous dosing required for kinase inhibitors .

- Synthetic Challenges: The propargyl group introduces synthetic complexity, requiring stringent purification to avoid impurities like Palbociclib D8 (CAS: 1628752-83-9) or desmethyl variants .

Biologische Aktivität

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been extensively studied for its role in treating hormone receptor-positive (HR+) breast cancer. The compound "Palbociclib-propargyl" is a derivative that has garnered interest due to its potential enhanced biological activity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and safety profiles.

Palbociclib functions by inhibiting CDK4 and CDK6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By preventing the phosphorylation of the retinoblastoma protein (Rb), Palbociclib effectively halts cell cycle progression, thereby suppressing tumor proliferation. This mechanism is particularly relevant in cancers where dysregulation of these kinases contributes to uncontrolled cell growth .

Comparative Biological Activity

A recent study compared the biological effects of Palbociclib and ribociclib, another CDK4/6 inhibitor, using HR+ breast cancer cell lines (T47D, MCF7, and BT474). The study found that both compounds significantly inhibited cell proliferation and altered gene expression profiles associated with cancer progression. Notably, treatment with Palbociclib at doses of 100 nM and 500 nM resulted in a marked reduction in phosphorylated Rb (p-RB1) levels over time .

Table 1: Effects of Palbociclib on p-RB1 Levels

| Treatment (nM) | Time (h) | p-RB1 Reduction (%) |

|---|---|---|

| 100 | 24 | 30 |

| 100 | 72 | 45 |

| 100 | 144 | 50 |

| 500 | 24 | 60 |

| 500 | 72 | 75 |

| 500 | 144 | 80 |

Clinical Efficacy

In clinical settings, Palbociclib has demonstrated significant efficacy in combination with endocrine therapy for HR+/HER2- breast cancer. In the PALOMA-2 trial, patients receiving Palbociclib plus letrozole showed a median progression-free survival (PFS) of over 24 months compared to those receiving letrozole alone . The drug's effectiveness was further supported by real-world studies indicating a median PFS of approximately 22.8 months in first-line treatments .

Case Study: PALOMA-2 Trial

The PALOMA-2 trial enrolled patients with HR+/HER2- advanced breast cancer and assessed the combination of Palbociclib and letrozole. Results indicated a significant improvement in PFS and a favorable safety profile, with manageable adverse effects primarily related to hematological toxicity .

Case Study: BioPER Trial

The BioPER trial investigated palbociclib rechallenge in patients who had previously benefited from the drug but experienced disease progression. Among the enrolled patients, a clinical benefit rate of 34.4% was observed, indicating that some patients could derive additional benefit from continued treatment .

Safety Profile

Palbociclib's safety profile is characterized by dose-dependent myelosuppression, particularly neutropenia. In clinical trials, up to 47% of patients experienced grade 3–4 neutropenia; however, this was generally manageable with dose adjustments or supportive care measures . Other common adverse effects include fatigue and gastrointestinal disturbances.

Q & A

Q. What is the structural and functional role of Palbociclib-propargyl in PROTAC design?

this compound serves as a ligand targeting CDK6 in proteolysis-targeting chimeras (PROTACs). It connects to a CRBN E3 ligase ligand via a PEG linker, forming PROTAC CP-10. This bifunctional molecule enables targeted degradation of CDK6 by recruiting the ubiquitin-proteasome system. Key considerations include its binding affinity for CDK6, selectivity over other kinases (e.g., CDK4/9), and compatibility with linker chemistry .

Q. How does this compound differ from other CDK inhibitors used in PROTAC development?

Unlike inhibitors like CDK9-IN-11 (targeting CDK9) or BET-IN-6 (targeting BRD2/4), this compound is optimized for CDK6. Methodologically, compare inhibitors using kinase profiling assays (e.g., KINOMEscan) to assess selectivity. For example, CDK9-IN-11 shows distinct off-target effects, necessitating validation via competitive binding studies in cellular models .

Q. What in vitro assays are recommended to validate CDK6 degradation by this compound-based PROTACs?

Use Western blotting to measure CDK6 protein levels post-treatment, complemented by cellular viability assays (e.g., MTT or CellTiter-Glo) to correlate degradation with functional outcomes. Include controls such as non-targeting PROTACs and parental cell lines lacking CDK6 expression to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize the PEG linker in this compound-based PROTACs to enhance degradation efficiency?

Systematically vary linker length (e.g., PEG2 vs. PEG4) and rigidity while monitoring solubility and steric effects. Use structure-activity relationship (SAR) studies to identify optimal configurations. For example, longer PEG linkers may improve ternary complex formation but reduce cellular permeability, requiring balance via pharmacokinetic assays .

Q. What strategies resolve discrepancies in reported DC₅₀ values for this compound PROTACs across studies?

Discrepancies may arise from differences in cell lines (e.g., hematologic vs. solid tumor models), assay duration, or proteasome activity. Address this by standardizing experimental conditions (e.g., 72-hour treatment, matched cell lysate protocols) and using orthogonal methods like CRISPR-mediated CDK6 knockout to validate degradation specificity .

Q. How do researchers assess off-target effects of this compound in PROTAC formulations?

Employ global proteomics (e.g., tandem mass tagging mass spectrometry) to quantify off-target protein degradation. Compare results with non-PROTAC controls (e.g., this compound alone) and validate hits via siRNA knockdown or rescue experiments .

Methodological Frameworks for Experimental Design

Q. What statistical frameworks are critical for analyzing dose-response data in this compound PROTAC studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate DC₅₀/IC₅₀ values. Include replicates (n ≥ 3) and account for variability using ANOVA with post-hoc corrections. Preclinical guidelines (e.g., NIH reporting standards) recommend transparency in data normalization and outlier exclusion .

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) guide PROTAC experiments?

- Population: CDK6-dependent cancer cell lines (e.g., AML, breast cancer).

- Intervention: PROTAC CP-10 vs. This compound alone.

- Comparison: Non-targeting PROTAC or CDK6 wild-type vs. knockout models.

- Outcome: CDK6 degradation (quantified by densitometry) and apoptosis (caspase-3/7 activation). This ensures hypothesis-driven, reproducible experimental design .

Data Presentation and Reproducibility

Q. What key parameters should be reported in publications on this compound PROTACs?

Include:

- Biochemical Data: IC₅₀ values for CDK6 inhibition (kinase assays).

- Cellular Data: DC₅₀, maximal degradation (Dmax), and time-course profiles.

- Controls: Vehicle, PROTAC with scrambled ligand, and E3 ligase inhibitors (e.g., MLN4924). Adhere to preclinical checklists (e.g., NIH guidelines) to facilitate replication .

Q. How to address ethical considerations in animal studies using this compound PROTACs?

Follow institutional animal care protocols (IACUC) for tumor xenograft models. Justify sample sizes via power analysis and minimize animal use through staggered dosing cohorts. Report survival endpoints and humane criteria for euthanasia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.